molecular formula C10H5BrF3N B1373266 8-Bromo-5-(trifluoromethyl)quinoline CAS No. 917251-92-4

8-Bromo-5-(trifluoromethyl)quinoline

Cat. No.: B1373266
CAS No.: 917251-92-4
M. Wt: 276.05 g/mol
InChI Key: SLRQZPDPELUOEM-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The intrinsic chemical properties of the quinoline nucleus, characterized by its aromaticity and the presence of a nitrogen atom, render it a versatile building block in organic synthesis. This structural framework allows for a wide range of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.

Quinoline derivatives have demonstrated a remarkable breadth of biological activities, cementing their status as a "privileged structure" in medicinal chemistry. These compounds have been shown to possess antimalarial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netchemrio.comresearchgate.net The diverse pharmacological profile of quinoline-based compounds has spurred extensive research into their mechanisms of action and potential therapeutic applications.

The quinoline scaffold is a key component in numerous approved drugs and clinical candidates. Its ability to interact with various biological targets, including enzymes and receptors, makes it a valuable template for the design of new therapeutic agents. researchgate.netchemrio.com Researchers continually explore the synthesis of novel quinoline derivatives to address unmet medical needs, from infectious diseases to oncology.

Importance of Halogenation and Trifluoromethylation in Quinoline Chemistry

The introduction of halogen atoms and trifluoromethyl groups onto the quinoline scaffold is a powerful strategy for modulating its chemical and biological characteristics.

Halogen substituents, such as bromine, significantly influence the electronic properties of the quinoline ring, thereby affecting its reactivity. The presence of a bromine atom can facilitate various cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in the synthesis of complex molecular architectures. rsc.org This enhanced reactivity makes halogenated quinolines valuable intermediates for the construction of diverse compound libraries for drug discovery.

The trifluoromethyl group (CF3) is a key functional group in modern medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. In the context of quinolines, the trifluoromethyl group has been shown to positively impact their anticancer and antimicrobial activities. researchgate.net

Overview of 8-Bromo-5-(trifluoromethyl)quinoline as a Research Subject

This compound has emerged as a significant building block in contemporary organic synthesis and medicinal chemistry. This compound combines the reactive handle of a bromine atom with the advantageous properties conferred by a trifluoromethyl group, making it a versatile precursor for the synthesis of a wide range of novel molecules.

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 917251-92-4
Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol

This trifluoromethylated and brominated quinoline derivative is a valuable intermediate for creating more complex molecules through palladium-catalyzed cross-coupling reactions. The bromine atom at the 8-position serves as a versatile point of attachment for various functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.

In the realm of medicinal chemistry, derivatives of this compound are being investigated for their potential as anticancer and antimicrobial agents. The presence of both the bromine and trifluoromethyl substituents is thought to contribute to enhanced biological activity. researchgate.net Furthermore, the electronic properties of this compound make it a candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The ongoing research into this compound highlights its potential as a key player in the development of new technologies and therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRQZPDPELUOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674760
Record name 8-Bromo-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917251-92-4
Record name 8-Bromo-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Bromo 5 Trifluoromethyl Quinoline and Its Derivatives

Strategies for Constructing the Quinoline (B57606) Core with Trifluoromethylation

The formation of the quinoline ring is a fundamental step, and several classic organic reactions can be adapted to incorporate a trifluoromethyl group. These methods often start from appropriately substituted anilines.

Cyclization Reactions from Substituted Anilines

The construction of the quinoline scaffold frequently relies on the cyclization of substituted anilines. Classic methods such as the Skraup, Friedländer, and Conrad-Limpach syntheses are versatile and can be adapted for preparing trifluoromethylated quinolines by using anilines bearing a trifluoromethyl group. researchgate.net

The Skraup synthesis, one of the most common methods, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. To obtain a quinoline with a trifluoromethyl group at the 5-position, 3-(trifluoromethyl)aniline (B124266) would be the logical starting material. The reaction proceeds through a cyclization of an intermediate formed from the aniline and acrolein (derived from the dehydration of glycerol).

The Friedländer synthesis offers an alternative route, condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com For instance, reacting a 2-amino-5-(trifluoromethyl)benzaldehyde (B3033966) with acetaldehyde (B116499) would yield 5-(trifluoromethyl)quinoline. This method is advantageous due to its often milder conditions compared to the Skraup synthesis.

Another approach is the Conrad-Limpach synthesis, which utilizes the reaction of an aniline with a β-ketoester. This reaction can be controlled by temperature to yield either 4-hydroxyquinolines or 2-hydroxyquinolines, which can be subsequently modified.

A summary of these classic cyclization reactions is presented below.

Synthesis MethodStarting MaterialsKey Features
Skraup Synthesis Aniline, Glycerol, H₂SO₄, Oxidizing AgentWidely applicable, but often harsh conditions.
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Compound with α-methylene carbonylMilder conditions, good for specific substitution patterns.
Conrad-Limpach Synthesis Aniline, β-ketoesterProduces hydroxyquinolines which can be further functionalized.

Halogenated Intermediate Approaches

Synthesizing the quinoline core can also be achieved through pathways involving halogenated intermediates. These methods provide strategic advantages for introducing further functionalization. One such method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, a suitably substituted aniline is first reacted with an alkyne to form an N-alkynylaniline intermediate. This intermediate then undergoes a 6-endo-dig cyclization promoted by an electrophilic halogen source like iodine monochloride (ICl) or bromine (Br₂). nih.gov This process not only forms the quinoline ring but also installs a halogen atom at the 3-position, which can be a handle for subsequent cross-coupling reactions.

Another strategy involves the use of pre-halogenated anilines in classic cyclization reactions. For example, using a bromo-substituted trifluoromethylaniline in a Skraup or Friedländer synthesis can directly yield a bromo-(trifluoromethyl)quinoline. The regioselectivity of the cyclization is directed by the substitution pattern on the aniline ring. Such approaches are crucial for creating poly-substituted quinolines that are difficult to access through direct functionalization of the parent heterocycle. beilstein-journals.org

Introduction of Bromine and Trifluoromethyl Groups at Specific Positions

Alternatively, the desired functional groups can be introduced onto a pre-formed quinoline ring. This requires highly regioselective reactions to ensure the correct placement of the bromine atom and the trifluoromethyl group.

Regioselective Bromination Techniques

The direct bromination of the quinoline ring is a common method for introducing bromine atoms. The position of bromination is highly dependent on the reaction conditions and the existing substituents on the quinoline ring. Electrophilic aromatic substitution on the quinoline nucleus is complex; the reaction can occur on either the benzene (B151609) or the pyridine (B92270) ring depending on the acidity of the medium.

For 8-substituted quinolines, electrophilic substitution, such as bromination, typically occurs at the 5- and 7-positions. acgpubs.org For example, the bromination of 8-hydroxyquinoline (B1678124) with molecular bromine can yield a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, with the specific outcome controlled by the stoichiometry of the bromine and the reaction conditions. acgpubs.orgresearchgate.net The synthesis of 5-bromo-8-methoxyquinoline (B186703) as a single product from 8-methoxyquinoline (B1362559) demonstrates that high regioselectivity can be achieved. acgpubs.org

To achieve the 8-bromo substitution pattern found in 8-bromo-5-(trifluoromethyl)quinoline, a strategy might involve starting with a quinoline that has a directing group at a different position, performing the bromination, and then transforming the directing group. Another possibility is the synthesis of the quinoline ring from a pre-brominated aniline, such as 2-bromo-5-(trifluoromethyl)aniline, via a cyclization reaction.

SubstrateReagent(s)Product(s)Reference
8-HydroxyquinolineBr₂ (1.5 eq) in CH₃CNMixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline acgpubs.org
8-HydroxyquinolineBr₂ (2.0 eq) in CHCl₃5,7-Dibromo-8-hydroxyquinoline acgpubs.org
8-MethoxyquinolineBr₂ (1.1 eq) in CH₃COOH5-Bromo-8-methoxyquinoline acgpubs.org

Methods for Trifluoromethyl Group Installation

The introduction of a trifluoromethyl (CF₃) group is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique properties it imparts. illinois.eduwikipedia.org Several methods exist for the direct trifluoromethylation of heteroaromatic compounds like quinoline. researchgate.net These methods can be broadly classified as radical, nucleophilic, and electrophilic trifluoromethylation. illinois.edu

Radical trifluoromethylation is a powerful tool for C-H functionalization. Reagents like trifluoroiodomethane (CF₃I) in the presence of a radical initiator (e.g., triethylborane) or photoredox catalysts can generate the trifluoromethyl radical, which then adds to the quinoline ring. wikipedia.org Another common source for the CF₃ radical is sodium trifluoromethanesulfinate (CF₃SO₂Na).

Nucleophilic trifluoromethylation often employs the Ruppert-Prakash reagent (CF₃SiMe₃) or trifluoromethyl copper(I) reagents. illinois.eduwikipedia.org These methods typically require a leaving group on the quinoline ring, such as a halogen, for a substitution reaction to occur.

Electrophilic trifluoromethylation utilizes reagents like Umemoto's or Togni's reagents, which act as a source of "CF₃⁺". illinois.eduthieme-connect.com These reagents can react with electron-rich aromatic systems or activated intermediates. For instance, a three-step, one-pot protocol for the C-3 selective trifluoromethylation of quinolines involves hydrosilylation to activate the pyridine ring, followed by reaction with Togni's reagent and subsequent oxidation. thieme-connect.com

The choice of method depends on the specific quinoline substrate and the desired regioselectivity. For installing a CF₃ group at the 5-position, a C-H trifluoromethylation approach on a pre-formed 8-bromoquinoline (B100496) could be employed, or a coupling reaction using a 5-halo-8-bromoquinoline with a nucleophilic trifluoromethyl source.

Advanced Synthetic Transformations Involving this compound

The presence of a bromine atom at the 8-position makes this compound a versatile intermediate for further molecular elaboration, primarily through transition metal-catalyzed cross-coupling reactions. beilstein-journals.org The C-Br bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent. The Sonogashira reaction, for example, allows for the coupling of terminal alkynes with the 8-position of the quinoline ring. beilstein-journals.org This reaction has been demonstrated on similar substrates like 4,8-dibromo-2-(trifluoromethyl)quinoline, where both bromine atoms can be substituted with alkynyl groups under optimized conditions using a palladium catalyst and a suitable ligand like XPhos. beilstein-journals.org

Similarly, the Suzuki coupling can be used to introduce aryl or vinyl groups by reacting this compound with an appropriate boronic acid or ester. The Heck reaction allows for the introduction of alkene moieties. Furthermore, Buchwald-Hartwig amination can be employed to form C-N bonds, introducing amine functionalities at the 8-position. These advanced transformations significantly expand the chemical space accessible from this key intermediate, allowing for the synthesis of a diverse library of complex quinoline derivatives. acs.org

Carbonylation Reactions for Carboxylic Acid Derivatives

The transformation of the aryl bromide in this compound into a carboxylic acid derivative can be achieved through palladium-catalyzed carbonylation. This reaction introduces a carbonyl group at the C8 position, providing a key step towards the synthesis of amides, esters, and other related functionalities. The process typically involves reacting the bromo-substituted quinoline with carbon monoxide gas in the presence of a palladium catalyst, a suitable ligand, and a nucleophile. nih.gov

For instance, the synthesis of a Weinreb amide derivative would involve palladium acetate (B1210297) (Pd(OAc)₂) or a similar palladium source, a phosphine (B1218219) ligand like Xantphos, a base, and N,O-dimethylhydroxylamine. The reaction is conducted under an atmosphere of carbon monoxide. A general protocol for such transformations has been shown to be effective for a range of aryl bromides, including those bearing electron-withdrawing groups like the trifluoromethyl group, at atmospheric pressure. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation of Aryl Bromides

Component Example Role
Aryl Bromide This compound Substrate
Catalyst Pd(OAc)₂ Palladium(0) precursor
Ligand Xantphos Stabilizes catalyst, promotes reaction
Carbon Source Carbon Monoxide (CO) Provides carbonyl group
Nucleophile R₂NH, R-OH, etc. Traps the acyl-palladium intermediate
Base Et₃N or DBU Neutralizes HBr byproduct

| Solvent | Toluene or Dioxane | Reaction medium |

Halogen-Metal Exchange and Subsequent Functionalization

Halogen-metal exchange is a powerful technique for converting the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-metal bond. This is typically accomplished by treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). wikipedia.org This exchange generates a lithiated quinoline intermediate that is highly reactive towards a wide array of electrophiles.

Upon formation, the 8-lithio-5-(trifluoromethyl)quinoline species can be quenched with various electrophiles to introduce new functional groups. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. Quenching with aldehydes or ketones provides secondary or tertiary alcohols, respectively. This methodology offers a versatile route to a diverse range of C8-substituted quinoline derivatives. Two primary mechanisms have been proposed for this transformation: a nucleophilic pathway involving an "ate-complex" and a pathway involving single electron transfer (SET) that generates radical intermediates. wikipedia.org

Table 2: Examples of Functionalization via Halogen-Metal Exchange

Electrophile Reagent Example Product Functional Group
Proton Source H₂O -H (Debromination)
Carbon Dioxide CO₂ (gas or dry ice) -COOH (Carboxylic Acid)
Aldehyde R-CHO -CH(OH)R (Secondary Alcohol)
Ketone R-CO-R' -C(OH)RR' (Tertiary Alcohol)

| Alkyl Halide | R-X | -R (Alkylation) |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most prevalent methods for forming new carbon-carbon bonds in modern organic synthesis. mt.comnumberanalytics.com This palladium-catalyzed reaction couples this compound with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. musechem.comlibretexts.org The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the C8 position. mt.com

A typical catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, and a phosphine ligand. The choice of ligand is crucial and can significantly impact reactivity. yonedalabs.com A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. libretexts.org The versatility of this reaction allows for the synthesis of a wide range of biaryl and other coupled products derived from the this compound scaffold.

Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction

Component Example Function
Aryl Halide This compound Electrophilic partner
Organoboron Reagent Arylboronic acid (Ar-B(OH)₂) Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Catalyzes the C-C bond formation
Ligand PPh₃, SPhos, XPhos Stabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent

| Solvent | Toluene/Water, Dioxane, DMF | Reaction medium |

Reaction Mechanisms and Pathways for this compound Synthesis

The mechanisms for the derivatization reactions discussed in the previous sections are well-established:

Suzuki-Miyaura Coupling : The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of the quinoline to form a palladium(II) intermediate. libretexts.orgyonedalabs.com This is followed by transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide. The final step is reductive elimination , where the two organic groups on the palladium complex are coupled to form the final product, regenerating the palladium(0) catalyst which re-enters the cycle. numberanalytics.commusechem.com

Halogen-Metal Exchange : This reaction is believed to proceed through one of two main pathways. One proposed mechanism involves the formation of a hypervalent "ate complex" where the organolithium reagent coordinates to the bromine atom. wikipedia.org Subsequent elimination of butyl bromide yields the lithiated quinoline. An alternative mechanism involves a single-electron transfer (SET) from the butyllithium (B86547) to the aryl bromide, generating an aryl radical anion which then collapses to an aryl radical and a bromide ion, ultimately leading to the lithiated product.

Palladium-Catalyzed Carbonylation : Similar to other cross-coupling reactions, the mechanism starts with the oxidative addition of a Pd(0) complex to the C-Br bond. This is followed by the insertion of a carbon monoxide molecule into the palladium-carbon bond to form a palladium-acyl complex. Finally, this intermediate undergoes nucleophilic attack by an alcohol or amine, leading to the formation of the ester or amide product and regeneration of the Pd(0) catalyst. nih.gov

Medicinal Chemistry and Biological Activity Studies of 8 Bromo 5 Trifluoromethyl Quinoline Derivatives

Pharmacological Applications of Quinoline (B57606) Derivatives

Quinoline and its derivatives are a significant class of compounds in the development of new drugs, demonstrating a broad spectrum of biological activities. These activities include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects. The versatility of the quinoline ring allows for the synthesis of a large number of derivatives with diverse pharmacological profiles.

The incorporation of a trifluoromethyl group into the quinoline structure is a strategy often employed to enhance the therapeutic efficacy of these compounds. The trifluoromethyl group is known to increase the lipophilicity of molecules, which can lead to improved cellular uptake and bioavailability. This modification has been particularly explored in the context of anticancer drug development.

Furthermore, the presence of a bromine atom on the quinoline ring, as in 8-bromo substituted quinolines, has been investigated for its contribution to anticancer activity. Brominated quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The bromine atom can also serve as a handle for further synthetic modifications, allowing for the creation of a diverse library of compounds for biological screening.

Investigations into Specific Biological Activities

Research into the biological activities of quinoline derivatives has revealed their potential in several therapeutic areas. The focus of this section will be on the anticancer and antimicrobial properties of derivatives related to 8-Bromo-5-(trifluoromethyl)quinoline.

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have emerged as a promising scaffold. Studies on bromo- and trifluoromethyl-substituted quinolines have provided insights into their potential mechanisms of action against cancer cells.

Derivatives of 8-substituted quinolines containing bromine have demonstrated significant antiproliferative activity against various tumor cell lines. For instance, a structure-activity relationship (SAR) study on brominated 8-hydroxyquinolines showed potent activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values in the low microgram per milliliter range.

Specifically, 5,7-dibromo-8-hydroxyquinoline exhibited strong antiproliferative activity with the following IC50 values:

Cell LineIC50 (µg/mL)
C66.7
HeLa8.2
HT297.5

While this data is for a di-bromo substituted 8-hydroxyquinoline (B1678124), it highlights the potential of bromine substitution on the quinoline ring to confer potent anticancer activity. The presence of a trifluoromethyl group, as in this compound, is anticipated to further modulate this activity, potentially enhancing potency and cellular accumulation.

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Studies on brominated 8-substituted quinoline derivatives have indicated their ability to induce apoptosis in cancer cells. The evaluation of these compounds through DNA laddering assays has confirmed their apoptotic potential. This suggests that derivatives of this compound may also function by triggering the apoptotic cascade in cancerous cells, a desirable characteristic for a potential chemotherapeutic agent.

Topoisomerases are essential enzymes involved in DNA replication and transcription, making them important targets for anticancer drugs. Certain brominated 8-hydroxyquinoline derivatives have been shown to inhibit the activity of Topoisomerase I. These compounds were found to suppress the relaxation of supercoiled plasmid DNA, indicating their interference with the enzyme's function. This mechanism of action provides another avenue through which this compound derivatives could potentially exert their anticancer effects. The ability to inhibit topoisomerases can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells.

The quinoline scaffold is also a well-established pharmacophore in the design of antimicrobial agents. Various quinoline derivatives have been reported to possess antibacterial and antifungal activities. The antimicrobial efficacy of these compounds is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function.

While specific studies on the antimicrobial properties of this compound were not identified in the reviewed literature, the general antimicrobial potential of quinoline derivatives is well-documented. For example, 8-hydroxyquinoline and its derivatives are known to exhibit a wide range of antimicrobial activities. The introduction of a bromine atom and a trifluoromethyl group could potentially enhance these properties by increasing lipophilicity and modifying the electronic nature of the quinoline ring, thereby improving penetration into microbial cells and interaction with molecular targets. Further research is warranted to explore the specific antimicrobial spectrum and efficacy of this compound and its derivatives.

Antihypertensive Activity

Certain 8-substituted quinoline derivatives have been found to possess excellent antihypertensive activity. nih.govjst.go.jpresearchgate.net Specifically, compounds featuring a 2-hydroxypropyloxyquinoline moiety have shown promise. nih.govresearchgate.net These derivatives have been observed to significantly antagonize the pressor response elicited by adrenaline, suggesting that their antihypertensive effects may be linked to beta-blocking properties. nih.govjst.go.jp The presence of an aryloxypropanolamine side chain appears to be important for this activity. nih.govresearchgate.net For example, compounds such as 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline demonstrated notable antihypertensive effects in preclinical studies. nih.govjst.go.jp Furthermore, a quinoline-appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), has been investigated for its ability to inhibit Angiotensin-Converting Enzyme (ACE), a key target in controlling hypertension. rsc.orgresearchgate.net

Antiviral Activities (e.g., Anti-ZIKV, Anti-HIV)

The quinoline scaffold is a key component in compounds investigated for a range of antiviral activities, including against Zika virus (ZIKV) and Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Research has shown that 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives can inhibit ZIKV replication in vitro. researchgate.net These compounds were developed as analogs of the antimalarial drug mefloquine, which also contains a 2,8-bis(trifluoromethyl)quinoline core and has shown an ability to prevent ZIKV replication. researchgate.net Modifications at the C4 position of the quinoline ring have been explored to increase antiviral efficiency. researchgate.net Other research has identified novel tetrahydroquinoline-fused imidazolone (B8795221) derivatives that are active against ZIKV infection. nih.gov The broad antiviral potential of quinoline derivatives continues to be an active area of research. nih.gov

Anticonvulsant Activities

Derivatives of quinoline have been synthesized and evaluated for their potential as anticonvulsant agents. nih.govresearchgate.net Studies involving various 8-substituted quinolines have identified several compounds with a 2-hydroxypropyloxyquinoline moiety that display excellent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole-induced seizure models. nih.govjst.go.jpresearchgate.net In other research, two series of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines were synthesized and evaluated. nih.gov Among them, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline was identified as the most active compound, with a median effective dose (ED50) of 8.80 mg/kg and a protective index of 20.0 in the MES test. nih.gov The broad-spectrum activity of this compound suggests its mechanism may involve the inhibition of voltage-gated ion channels and modulation of GABAergic activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoline-based compounds. For antimicrobial quinolines, derivatization of the core structure is key to enhancing potency. nih.gov In antibacterial derivatives, the presence and position of trifluoromethyl groups have been shown to be critical for activity against resistant bacterial strains. nih.gov

For antifungal 8-hydroxyquinoline derivatives, the nature of substituents at the 5- and 7-positions appears to be directly related to their antimicrobial activity. researchgate.net The chelating capacity of the 8-hydroxyl group with the quinoline nitrogen is a known mechanism of action for this class of compounds. researchgate.net

In the context of anticonvulsant and antihypertensive activities, SAR studies of 8-substituted quinolines have indicated that the presence of an aryloxypropanolamine side chain is a key determinant for beta-blocking properties and, consequently, their therapeutic effects. nih.govresearchgate.net The specific nature of substitutions on the quinoline ring and the side chain influences the potency and efficacy of these derivatives. who.int For instance, the introduction of groups at different positions on the quinoline ring can lead to a loss or enhancement of activity, highlighting the importance of precise structural modifications in drug design. who.int

Influence of Substituent Position and Nature on Biological Efficacy

The biological activity of quinoline derivatives is profoundly influenced by the type and position of substituents on the heterocyclic ring system. ijresm.comdntb.gov.ua The specific placement of the bromo and trifluoromethyl groups on the this compound scaffold is critical in defining its potential pharmacological profile.

The trifluoromethyl (CF3) group at position C-5 is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule. This can enhance cell membrane permeability and bioavailability. Studies on other quinoline derivatives have shown that the presence of potent electron-withdrawing groups can positively influence biological activities. For instance, in a series of 8-hydroxyquinoline-2-carboxamides, increased electron-withdrawing properties of substituents on an attached anilide ring correlated with enhanced antiviral activity. nih.gov Similarly, for quinoline derivatives with HIV-1 reverse transcriptase inhibitory activity, electron-withdrawing substituents at the C-6 position were found to increase the compound's efficacy. researchgate.net

The bromo (Br) group at position C-8 also impacts the molecule's electronic and steric properties. Halogen atoms are common in pharmacologically active compounds and can form halogen bonds, which are specific non-covalent interactions that can contribute to drug-receptor binding. The position of substituents is crucial; for example, in certain indole-quinoline anticancer agents, a methyl group at the C-5 position resulted in more potent activity compared to a C-6 substitution. biointerfaceresearch.com In the context of 8-aminoquinolines, the introduction of substituents at various positions has been shown to dramatically alter antimalarial activity, with modifications at the C-7 position often leading to a loss of activity. who.int For 8-hydroxyquinolines, antimicrobial potency appears to be closely linked to the nature of substituents at either the C-5 or C-7 positions. researchgate.net

The combination of a halogen at C-8 and a trifluoromethyl group at C-5 creates a unique electronic and steric profile that can be explored for various therapeutic targets.

Table 1: Influence of Quinoline Substituents on Biological Activity

Derivatization Strategies for Optimized Bioactivity

The this compound scaffold offers a versatile platform for chemical modification to optimize biological activity. The bromine atom at the C-8 position is a particularly useful functional handle for introducing molecular diversity through various organic reactions.

One of the most powerful strategies involves palladium-catalyzed cross-coupling reactions . These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-8 position. Key examples include:

Suzuki Coupling: Reacting the bromo-quinoline with boronic acids or esters to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds by coupling with various amines, a common strategy in medicinal chemistry to introduce functionalities that can form hydrogen bonds and improve solubility.

Sonogashira Coupling: Introducing alkyne moieties, which can serve as linkers or pharmacophores themselves.

Heck Coupling: Forming new carbon-carbon bonds with alkenes.

A practical example of such a strategy was demonstrated in the synthesis of quinoline-5,8-dione analogues, where a bromo-substituent at the C-7 position was displaced by various phenoxides to create a series of phenoxy ether derivatives. mdpi.com This highlights how a halogen on the quinoline ring can be effectively used as a leaving group in nucleophilic substitution reactions to generate libraries of new compounds for biological screening.

Further derivatization can target the quinoline ring itself through electrophilic substitution, although regioselectivity can be challenging and is dictated by the existing substituents. ijresm.com These derivatization strategies are fundamental to exploring the structure-activity relationships and developing lead compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Table 2: Potential Derivatization Strategies for this compound

Enzyme Inhibition Studies

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide array of biological targets, including numerous enzymes. researchgate.net Based on studies of analogous compounds, derivatives of this compound could be investigated as inhibitors of several important enzyme classes.

DNA-Interacting Enzymes: Certain quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases (e.g., human DNMT1), polymerases, and base excision repair glycosylases. nih.govnih.gov The mechanism for some of these analogs involves intercalation into the DNA substrate, which causes a conformational change in the enzyme-DNA complex and prevents catalytic activity. nih.gov

Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs): A study of various substituted quinolines, including bromo-derivatives, found them to be effective inhibitors of AChE as well as human carbonic anhydrase isoforms I and II (hCA I and II). researchgate.net The inhibitory constants (Ki) for these compounds were in the nanomolar range, indicating potent activity. researchgate.net

Metabolic Enzymes: Quinoline derivatives have emerged as inhibitors of key enzymes in cancer metabolism. Specifically, quinoline-3-sulfonamides were identified as potent and selective inhibitors of lactate (B86563) dehydrogenase A (LDHA), an enzyme critical for aerobic glycolysis in cancer cells. mdpi.commdpi.com

Kinases: The quinoline framework has also been used to develop kinase inhibitors. For example, a library of quinoline-5,8-dione derivatives was screened and found to inhibit Sphingosine Kinase 1 and 2 (SphK1 and SphK2), enzymes involved in cell signaling pathways related to cancer and inflammation. mdpi.com

These findings suggest that the this compound core structure is a promising starting point for the design of potent and selective enzyme inhibitors for various therapeutic applications.

Table 3: Enzyme Inhibition by Various Quinoline Derivatives

Computational and Theoretical Investigations of 8 Bromo 5 Trifluoromethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of molecules without the need for empirical experimentation. These methods are used to understand the intrinsic characteristics of a compound at the atomic and electronic levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a common choice for studying quinoline (B57606) derivatives due to its balance of accuracy and computational cost. researchgate.net

Molecular Structure Optimization

In a typical study, the first step would be to determine the most stable three-dimensional arrangement of atoms in the 8-bromo-5-(trifluoromethyl)quinoline molecule. This process, known as geometry optimization, involves calculating the molecular energy at various atomic configurations to find the lowest energy state, or ground state. For similar molecules, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are often employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculated parameters provide a foundational understanding of the molecule's shape and steric properties.

Electronic Properties (HOMO-LUMO Analysis)

The electronic properties of a molecule are crucial for understanding its reactivity. A key component of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For this compound, this analysis would reveal how the electron-withdrawing trifluoromethyl group and the bromine atom influence the electronic distribution and reactivity of the quinoline ring system.

Spectroscopic Property Predictions (e.g., FT-IR, FT-Raman, NMR)

Computational methods are frequently used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural confirmation. DFT calculations can simulate vibrational spectra like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) by calculating the vibrational frequencies of the molecule's bonds. researchgate.netnih.gov Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov Such theoretical spectra for this compound would help in the assignment of experimental spectral peaks to specific molecular vibrations and atomic environments.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.gov This technique is particularly valuable for understanding how a molecule might behave in a complex biological or chemical system. nih.gov

Mechanistic Insights from Theoretical Studies

Theoretical studies are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, computational chemists can identify transition states and intermediates, thereby providing a detailed, step-by-step understanding of how a reaction proceeds. For this compound, theoretical studies could, for example, investigate the mechanisms of its synthesis or its potential metabolic pathways by calculating the energy barriers for different reaction routes.

Q & A

Basic: What are the optimized synthetic routes for 8-Bromo-5-(trifluoromethyl)quinoline, and how can regioselectivity be controlled?

Methodological Answer:
A regioselective synthesis can be achieved via base-mediated reactions with brominated precursors. For example, potassium tert-butoxide in tetrahydrofuran (THF) at −20°C facilitates selective bromination at the 8-position of the quinoline core, as demonstrated in analogous reactions for 5-bromoquinoline derivatives . Key reagents like trimethyl(pentafluoroethyl)silane can enhance trifluoromethyl group stability during synthesis. Column chromatography (e.g., silica gel) is recommended for purification to isolate the target compound with >95% purity .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography (using SHELX programs for refinement) provides precise structural determination, particularly for verifying bromine and trifluoromethyl group positions .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and purity. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals near −60 ppm .
  • Mass spectrometry (HRMS) validates molecular weight and isotopic patterns due to bromine .

Basic: How should reactive intermediates (e.g., brominated precursors) be handled during synthesis?

Methodological Answer:

  • Use gloveboxes under inert atmospheres (N₂/Ar) to prevent decomposition of moisture-sensitive intermediates like bromomethylquinolines .
  • Employ PPE (gloves, goggles, lab coats) and follow waste disposal protocols for halogenated byproducts. Hazardous brominated waste should be segregated and processed by certified facilities .

Advanced: What mechanistic insights explain the regioselectivity of bromination in trifluoromethyl-substituted quinolines?

Methodological Answer:
Regioselectivity is influenced by electronic and steric effects. The trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group, directing bromination to the electron-deficient 8-position via electrophilic aromatic substitution. Computational studies (DFT) can model charge distribution to predict reactivity patterns. Experimental validation using kinetic isotope effects or deuterated analogs further clarifies mechanistic pathways .

Advanced: How can computational methods (e.g., DFT) predict the pharmacodynamic properties of this compound?

Methodological Answer:

  • Mulliken charge analysis identifies electron-rich/depleted regions, correlating with binding affinity to biological targets (e.g., enzymes or DNA). For example, bromine’s electronegativity enhances interactions with nucleophilic residues in proteins .
  • Molecular docking (using software like AutoDock Vina) models interactions with receptors, while ADMET predictions assess bioavailability and toxicity .

Advanced: How should researchers evaluate the antitumor potential of this compound derivatives?

Methodological Answer:

  • In vitro cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values.
  • Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing Br with Cl or varying trifluoromethyl positions) to optimize activity. For example, 6-methoxy-4-trifluoromethyl-quinolin-2-amine derivatives showed tumor cell inhibition in recent studies .

Advanced: How can discrepancies in reported biological activities of quinoline derivatives be resolved?

Methodological Answer:

  • Standardized assay conditions (e.g., consistent cell lines, incubation times) reduce variability.
  • Meta-analysis of structural analogs (e.g., comparing 8-bromo vs. 5-bromo derivatives) identifies substituent-specific trends. For instance, trifluoromethyl groups enhance metabolic stability but may reduce solubility, affecting activity .

Advanced: What strategies improve the crystallinity of this compound for X-ray studies?

Methodological Answer:

  • Solvent screening (e.g., slow evaporation from ethanol/dichloromethane) promotes crystal growth.
  • Cocrystallization with stabilizing agents (e.g., acetic acid) enhances lattice formation. SHELXL refinement parameters should include anisotropic displacement for bromine and fluorine atoms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.